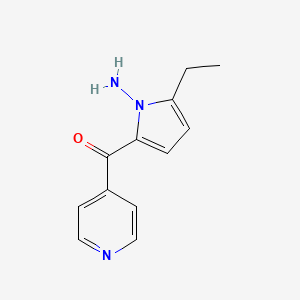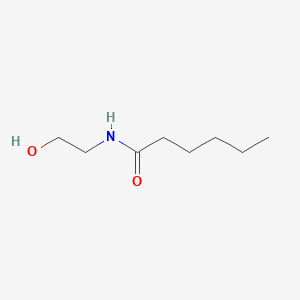
Ethoxycarbonylmethyl methyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethoxycarbonylmethyl methyl phthalate can be synthesized through the esterification of phthalic anhydride with ethyl glycolate in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phthalic anhydride and ethyl glycolate, are mixed in a reactor with a suitable catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then separated and purified using techniques such as distillation and filtration .
Análisis De Reacciones Químicas
Types of Reactions: Ethoxycarbonylmethyl methyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and ethyl glycolate.
Oxidation: It can be oxidized to form phthalic acid derivatives under strong oxidizing conditions.
Substitution: It can undergo nucleophilic substitution reactions with suitable nucleophiles to form different phthalate esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as alcohols or amines under mild conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and ethyl glycolate.
Oxidation: Phthalic acid derivatives.
Substitution: Various phthalate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethoxycarbonylmethyl methyl phthalate has a wide range of applications in scientific research, including:
Mecanismo De Acción
Ethoxycarbonylmethyl methyl phthalate exerts its effects primarily through its interaction with nuclear receptors and endocrine pathways. It can bind to hormone receptors, disrupting the normal hormonal balance in the body. This disruption can lead to various health effects, including reproductive and developmental issues . The compound can also interfere with intracellular signaling pathways, affecting gene expression and cellular functions .
Comparación Con Compuestos Similares
Ethoxycarbonylmethyl methyl phthalate is similar to other phthalate esters such as:
- Diethyl phthalate (DEP)
- Dimethyl phthalate (DMP)
- Di-2-ethylhexyl phthalate (DEHP)
- Di-n-octyl phthalate (DnOP)
- Di-n-butyl phthalate (DnBP)
Uniqueness: What sets this compound apart is its specific ester structure, which imparts unique physical and chemical properties. It has a lower molecular weight compared to some other phthalates, making it more volatile and potentially more bioavailable . This unique structure also influences its interaction with biological systems and its environmental fate .
Propiedades
Número CAS |
85-71-2 |
|---|---|
Fórmula molecular |
C13H14O6 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
2-O-(2-ethoxy-2-oxoethyl) 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C13H14O6/c1-3-18-11(14)8-19-13(16)10-7-5-4-6-9(10)12(15)17-2/h4-7H,3,8H2,1-2H3 |
Clave InChI |
OYMDOVKIWFMTAW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC(=O)C1=CC=CC=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















